Product packaging for 3-Benzyloxy-5-hydroxypyridine(Cat. No.:CAS No. 209328-93-8)

3-Benzyloxy-5-hydroxypyridine

Cat. No.: B1289877
CAS No.: 209328-93-8
M. Wt: 201.22 g/mol
InChI Key: YWNDNQACHFFODO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Substituted Pyridine Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in the field of medicinal and chemical research. rsc.orgenpress-publisher.com Its unique properties, including its polar and ionizable nature, make it a valuable scaffold for enhancing the solubility and bioavailability of various chemical compounds. enpress-publisher.com Pyridine and its derivatives are integral components in over 7,000 existing drug molecules and are found in numerous natural products like vitamins and alkaloids. rsc.orgdovepress.com The versatility of the pyridine scaffold allows for extensive functionalization, making it a frequent choice for the development of new therapeutic agents. researchgate.netnih.gov Researchers are continually exploring novel synthetic methods to create substituted pyridines with diverse biological activities. nih.gov

The adaptability of pyridine derivatives as both reactants and foundational structures for chemical modifications has significant implications for medicinal chemistry. enpress-publisher.com The constant drive to discover new drugs fuels the ongoing interest in the chemistry of pyridine and its analogues. researchgate.net

Historical Development and Evolution of 3-Hydroxypyridine (B118123) and its Ether Derivatives in Organic Synthesis

The study of 3-hydroxypyridine and its derivatives has a rich history in organic synthesis. Early methods for synthesizing 3-hydroxypyridines involved the condensation of aromatic aldehydes with ethyl cyanoacetate, a reaction first reported in 1960. acs.org Subsequent research in 1961 explored the reaction of unsaturated cyano esters with diazomethane (B1218177) to form these scaffolds. acs.org Over the years, various synthetic strategies have been developed. For instance, aliphatic 2-furylketones can be rearranged to form 3-hydroxy-2-alkylpyridines. cdnsciencepub.com More contemporary approaches include ring-closing metathesis and oxidation of nitrogen-containing dienes. organic-chemistry.org

The ether derivatives of 3-hydroxypyridine, such as benzyloxy derivatives, have also garnered significant attention. The synthesis of these ethers often involves the reaction of a 3-hydroxypyridine with an alkyl or aryl halide, such as benzyl (B1604629) chloride, in the presence of a base. nih.gov The development of efficient methods for the synthesis of these derivatives, including catalyst- and base-free N-alkylation reactions, continues to be an active area of research. acs.org These synthetic advancements have made a wide range of 3-hydroxypyridine ethers accessible for various research applications. researchgate.net

Rationale for Dedicated Academic Investigation into 3-Benzyloxy-5-hydroxypyridine as a Key Heterocyclic Moiety

The specific compound, this compound, presents a unique combination of functional groups that makes it a compelling subject for dedicated academic investigation. The presence of both a hydroxyl group and a benzyloxy group on the pyridine ring offers multiple sites for further chemical modification, allowing for the creation of a diverse library of derivatives.

The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and interaction with biological targets. The bulky benzyloxy group can provide steric hindrance and lipophilic character, which can be crucial for modulating a compound's pharmacological profile. researchgate.net

Research into this compound and its analogues is driven by the potential to develop novel compounds with specific biological activities. For example, derivatives of the related 3-hydroxypyridin-4-one scaffold have been investigated as iron chelating agents and for their antimicrobial properties. nih.govbenthamdirect.com The exploration of this compound serves as a platform for discovering new chemical entities with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B1289877 3-Benzyloxy-5-hydroxypyridine CAS No. 209328-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-6-12(8-13-7-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNDNQACHFFODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy 5 Hydroxypyridine Derivatives

Reactivity of the Benzyloxy Moiety within Pyridine (B92270) Systems

The benzyloxy group in pyridine derivatives is susceptible to a variety of anionic rearrangements, which are powerful tools for the formation of new carbon-carbon bonds. These transformations are typically initiated by deprotonation of the benzylic carbon, followed by an intramolecular migration.

While direct evidence for acs.orgcdnsciencepub.com-anionic rearrangements in 3-benzyloxy-5-hydroxypyridine is not extensively documented, the principles can be inferred from related rearrangements in other benzyloxypyridine isomers. The acs.orgresearchgate.net-Wittig rearrangement and the Truce-Smiles rearrangement are the most relevant analogues. researchgate.netcdnsciencepub.com

The Wittig rearrangement typically involves the deprotonation of an ether alpha to the oxygen, followed by a acs.orgresearchgate.net or researchgate.netresearchgate.net-sigmatropic rearrangement. In the context of benzyloxypyridines, a strong base can abstract a proton from the benzylic carbon. The resulting carbanion can then attack the adjacent C2 or C6 position of the pyridine ring. researchgate.net

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion attacks an aromatic ring, displacing a leaving group. cdnsciencepub.comcdnsciencepub.com For a benzyloxypyridine, this would involve the formation of a benzylic carbanion that attacks another position on the pyridine ring, leading to the migration of the benzyl (B1604629) group. The reaction proceeds through a spirocyclic Meisenheimer-like intermediate. cdnsciencepub.comcdnsciencepub.com The stability of this intermediate is crucial for the success of the rearrangement and is influenced by the electronic properties of the pyridine ring. cdnsciencepub.com

Rearrangement TypeKey FeaturesIntermediate
acs.orgresearchgate.net-Wittig Rearrangement Involves a acs.orgresearchgate.net-shift of the benzyl group from oxygen to an adjacent carbon.Concerted or radical pair mechanism often proposed.
Truce-Smiles Rearrangement Intramolecular SNAr reaction with a carbanion nucleophile.Spirocyclic Meisenheimer adduct. cdnsciencepub.comcdnsciencepub.com

Mechanistic studies, including DFT calculations on related 2-benzyloxypyridine systems, suggest that the acs.orgresearchgate.net-anionic rearrangement can proceed through an oxirane-like transition state. researchgate.net This three-membered ring-like structure is postulated as a transient intermediate in the migration of the pyridine ring. The rearrangement is typically the rate-determining step following a relatively fast deprotonation. researchgate.net

Substituents on both the pyridine and the benzyl rings can significantly influence the outcome of these anionic rearrangements.

On the Benzyl Ring: Electron-donating groups on the benzene (B151609) ring have been shown to decrease the activation energy of the rearrangement, leading to higher reaction yields. researchgate.net Conversely, electron-withdrawing groups have the opposite effect. researchgate.net

On the Pyridine Ring: Electron-withdrawing groups on the pyridine ring can facilitate the rearrangement by stabilizing the negative charge in the transition state and the Meisenheimer intermediate in the case of a Truce-Smiles rearrangement. researchgate.net The position of the benzyloxy group on the pyridine ring is also a critical factor, with 2- and 4-substituted pyridines being common substrates for these rearrangements. researchgate.net

Substituent PositionEffect on RearrangementRationale
Benzyl Ring Electron-donating groups increase reaction rate.Stabilizes the transition state. researchgate.net
Electron-withdrawing groups decrease reaction rate.Destabilizes the transition state. researchgate.net
Pyridine Ring Electron-withdrawing groups facilitate the reaction.Stabilizes the negative charge in the intermediate. researchgate.net

Reactivity Profile of the Hydroxyl Group in 3-Hydroxypyridine (B118123) Derivatives

The hydroxyl group at the 3-position of the pyridine ring exhibits rich chemical behavior, largely influenced by tautomerism and hydrogen bonding.

3-Hydroxypyridine exists in a tautomeric equilibrium with its zwitterionic pyridone form. acs.orgresearchgate.net In aqueous solutions, the zwitterionic keto form is significantly stabilized by hydrogen bonds with water molecules, leading to a near-equal coexistence of both tautomers. researchgate.netnih.gov In nonpolar solvents, the neutral enol form is generally favored. acs.org

Tautomeric FormPredominant inKey Characteristics
Enol (3-hydroxypyridine) Nonpolar solvents, gas phase. acs.orgnih.govAromatic, weakly acidic hydroxyl group.
Keto (pyridinium-3-olate) Polar/aqueous solvents. acs.orgresearchgate.netrsc.orgZwitterionic, increased nucleophilicity of the oxygen.

Hydrogen bonding plays a critical role in the reactivity of 3-hydroxypyridine derivatives.

Intermolecular Hydrogen Bonding: In the solid state and in solution, 3-hydroxypyridine molecules can form extensive networks of intermolecular hydrogen bonds. This can influence crystal packing and solubility. In reactions, solvent molecules capable of hydrogen bonding can stabilize charged intermediates and transition states, thereby affecting reaction rates. nih.gov For instance, the stabilization of the zwitterionic tautomer in water is a direct consequence of strong intermolecular hydrogen bonds. nih.gov

Intramolecular Hydrogen Bonding: While less prominent in the parent 3-hydroxypyridine, the introduction of other substituents on the ring can lead to the formation of intramolecular hydrogen bonds. For example, a substituent at the 2 or 4-position with a hydrogen bond acceptor or donor site could interact with the 3-hydroxyl group. Such intramolecular hydrogen bonds can lock the conformation of the molecule, influencing its shape and the accessibility of the hydroxyl group to reagents. rsc.org This can have a significant impact on the regioselectivity and stereoselectivity of reactions.

Mechanisms of Pyridine Ring Functionalization Reactions

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity compared to its carbocyclic analogue, benzene. The presence of the electronegative nitrogen atom significantly influences the electron density distribution within the ring, making it less susceptible to electrophilic attack and more prone to nucleophilic and radical reactions at specific positions.

Investigations into Radical Reaction Pathways

While the radical functionalization of pyridine derivatives is a burgeoning field, specific mechanistic investigations into radical reaction pathways for this compound are not extensively documented in the current literature. However, general principles of radical addition to pyridinium (B92312) species can provide insights into potential reaction mechanisms. One common approach involves the generation of a pyridinium salt from the pyridine derivative, which then acts as a radical acceptor.

For instance, in a general context, the reaction of a pyridine derivative with an alkyl radical, often generated from an organoborane or an alkyl halide, can proceed via a radical chain mechanism. The key steps would likely involve:

Initiation: Generation of the initial radical species.

Propagation:

Addition of the radical to the activated pyridinium ring. The position of attack would be influenced by the electronic effects of the benzyloxy and hydroxyl groups.

Subsequent oxidation of the resulting pyridinyl radical to a cationic species.

Deprotonation to restore aromaticity and yield the functionalized pyridine.

The regioselectivity of such radical additions to 3,5-disubstituted pyridines would be a critical area for investigation, with the interplay of steric and electronic factors of the benzyloxy and hydroxyl groups directing the incoming radical.

Catalytic Mechanisms in Metal-Mediated Transformations (e.g., Palladium Catalysis)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic rings, including pyridines. nobelprize.org The general catalytic cycle for these reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org

For a derivative such as 3-benzyloxy-5-halo-pyridine, a typical palladium-catalyzed cross-coupling reaction would proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the 3-benzyloxy-5-halo-pyridine, inserting into the carbon-halogen bond to form a palladium(II) intermediate. The rate of this step is influenced by the nature of the halogen (I > Br > Cl).

Transmetalation: The organopalladium(II) intermediate reacts with a coupling partner (e.g., an organoboron compound in the Suzuki reaction or an amine in the Buchwald-Hartwig reaction), transferring the organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the C-C or C-N bond at the 5-position of the pyridine ring.

The efficiency and outcome of these transformations are highly dependent on the choice of ligands, base, and solvent, which influence the stability and reactivity of the palladium intermediates. While specific mechanistic studies on this compound derivatives are sparse, the established mechanisms for palladium-catalyzed reactions on other pyridine systems provide a solid framework for understanding their behavior. youtube.com

Studies on Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Pyridine Ring

The electronic nature of the 3-benzyloxy and 5-hydroxyl substituents significantly governs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene. The presence of the electron-donating hydroxyl group (a strong activator) and the benzyloxy group (also an activator, though weaker) at the 3 and 5 positions would be expected to increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.

The directing effects of these substituents are crucial. Both the hydroxyl and benzyloxy groups are ortho, para-directors. In the case of this compound, the positions ortho and para to the hydroxyl group are C4, C6, and C2. Similarly, the positions ortho and para to the benzyloxy group are C2, C4, and the nitrogen atom. Therefore, electrophilic substitution would be strongly directed to the C2, C4, and C6 positions. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, nitration or halogenation would likely yield a mixture of 2-, 4-, and 6-substituted products.

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance. stackexchange.com For a this compound derivative to undergo SNAr, a good leaving group, such as a halogen, would need to be present on the ring.

If a leaving group is present at the 2-, 4-, or 6-position of a 3,5-disubstituted pyridine, nucleophilic attack would be facilitated. The benzyloxy and hydroxyl groups, being electron-donating, would generally disfavor nucleophilic attack by increasing the electron density of the ring. However, if a strong electron-withdrawing group were also present, or if the reaction were to proceed via a benzyne (B1209423) mechanism under harsh conditions, substitution could occur.

In the absence of a leaving group, direct nucleophilic substitution (Chichibabin reaction) to introduce an amino group is also a possibility, typically occurring at the 2- or 6-position. The feasibility of this reaction on this compound would depend on the specific reaction conditions and the ability of the substituents to tolerate the strong base (e.g., sodium amide) required.

Interactive Data Table: Predicted Reactivity of this compound Derivatives

Reaction TypeReagentsPredicted Major Product(s)Mechanistic Notes
Radical AlkylationR• source, H+2- and/or 4- and/or 6-Alkyl-3-benzyloxy-5-hydroxypyridineProceeds through a pyridinium radical cation intermediate. Regioselectivity depends on steric and electronic factors.
Suzuki CouplingArylboronic acid, Pd(0) catalyst, base3-Benzyloxy-5-aryl-hydroxypyridine (if starting with 5-halo derivative)Classic Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org
NitrationHNO3, H2SO4Mixture of 2-, 4-, and 6-nitro-3-benzyloxy-5-hydroxypyridineElectrophilic aromatic substitution directed by the activating -OH and -OBn groups.
Nucleophilic SubstitutionNu-, (with 2- or 4-halo derivative)2- or 4-Nu-3-benzyloxy-5-hydroxypyridineAddition-elimination mechanism via a stabilized Meisenheimer intermediate. stackexchange.com

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Benzyloxy 5 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule like 3-Benzyloxy-5-hydroxypyridine. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.

The ¹H-NMR spectrum would provide key information about the electronic environment of the protons. The benzylic protons (-CH₂-) are expected to appear as a sharp singlet, typically in the range of 5.0-5.2 ppm. The protons of the phenyl ring would show signals in the aromatic region (approximately 7.3-7.5 ppm). The protons on the pyridine (B92270) ring are also aromatic and would likely appear as distinct signals, influenced by the positions of the benzyloxy and hydroxyl substituents. The hydroxyl proton (-OH) would present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Pyridine H-2 8.0 - 8.2 d
Pyridine H-4 7.2 - 7.4 dd
Pyridine H-6 7.8 - 8.0 d
Benzylic -CH₂- 5.0 - 5.2 s
Phenyl H (o, m, p) 7.3 - 7.5 m
Hydroxyl -OH Variable br s

(Note: These are predicted values and can vary based on solvent and experimental conditions.)

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would correspond to a distinct signal. The benzylic carbon is expected around 70 ppm. The carbons of the phenyl ring would appear in the 127-136 ppm range. The pyridine ring carbons would be observed further downfield, with their exact shifts determined by the electronic effects of the oxygen-containing substituents.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-2 ~140
Pyridine C-3 ~155
Pyridine C-4 ~120
Pyridine C-5 ~150
Pyridine C-6 ~135
Benzylic -CH₂- ~70
Phenyl C (ipso) ~136
Phenyl C (o, m, p) 127 - 129

(Note: These are predicted values.)

2D NMR experiments are crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for establishing longer-range connectivity (2-3 bonds). It would show correlations between the benzylic protons and the pyridine C-3, as well as the ipso-carbon of the phenyl ring. It would also be critical for assigning quaternary carbons, which are not observed in HSQC spectra.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the O-H, C-O, and aromatic C=C and C-H bonds.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Description
O-H (hydroxyl) 3200 - 3600 Broad stretch
C-H (aromatic) 3000 - 3100 Stretch
C-H (aliphatic) 2850 - 3000 Stretch (Benzylic CH₂)
C=C, C=N (aromatic) 1450 - 1600 Ring stretches

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would determine the exact mass of this compound (C₁₂H₁₁NO₂), which is 201.07898 g/mol . The fragmentation pattern observed in the mass spectrum would offer structural clues. A prominent fragment would be expected from the cleavage of the benzylic C-O bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy analyzes the electronic transitions within a molecule. The conjugated π-system of the benzyloxy and hydroxypyridine moieties would give rise to characteristic absorption bands. The spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic systems. The exact wavelengths of maximum absorbance (λ_max) would be sensitive to the solvent polarity.

Computational Chemistry and Theoretical Studies of 3 Benzyloxy 5 Hydroxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations, particularly with hybrid functionals like B3LYP, have proven effective in providing a balance between accuracy and computational cost for medium to large-sized molecules. niscpr.res.in Such calculations are instrumental in understanding the geometry, stability, and chemical behavior of 3-Benzyloxy-5-hydroxypyridine.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds of the benzyloxy group. By systematically rotating key dihedral angles, such as the C-O-C-C linkage between the pyridine (B92270) and benzyl (B1604629) rings, a potential energy surface can be mapped. This analysis reveals the various stable conformers (local energy minima) and the energy barriers that separate them. For instance, a similar analysis performed on 3-bromo-2-hydroxypyridine (B31989) using the B3LYP/6-311++G(d,p) level of theory identified the most stable geometry by scanning the potential energy curve as a function of a specific dihedral angle. nih.gov This process is crucial for identifying the global minimum energy conformation, which is typically the most populated and reactive form of the molecule under standard conditions.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilic nature, while the LUMO represents its ability to accept electrons, indicating its electrophilic nature. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net These descriptors provide a quantitative framework for predicting reactivity trends. arxiv.org

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron configuration. It is calculated as η = (ELUMO - EHOMO). researchgate.net

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Nucleophilicity Index (N): A measure of the molecule's ability to donate electrons. researchgate.net

The following table presents illustrative global reactivity descriptors for a pyridine derivative, calculated using DFT, to demonstrate the type of data obtained from such an analysis.

DescriptorFormulaIllustrative Value (eV)
EHOMO--6.25
ELUMO--1.50
Energy Gap (ΔE)ELUMO - EHOMO4.75
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.875
Chemical Hardness (η)ELUMO - EHOMO4.75
Global Softness (S)1 / η0.211
Electrophilicity Index (ω)μ² / 2η1.581

Note: The values presented are representative for a substituted pyridine and are intended for illustrative purposes.

DFT calculations are invaluable for mapping the energetic landscape of a chemical reaction. By identifying the structures of reactants, products, and, crucially, the transition states, researchers can elucidate detailed reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (Ea) of the reaction.

For this compound, this methodology could be applied to study various potential reactions, such as electrophilic aromatic substitution on the pyridine ring, O-debenzylation, or reactions involving the hydroxyl group. The calculations would reveal whether a proposed reaction proceeds through a stepwise or concerted mechanism and predict the kinetic feasibility of different pathways. researchgate.net This information is essential for understanding reaction outcomes and optimizing synthetic conditions.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between different orbitals. mpg.deresearchgate.net It provides a detailed picture of chemical bonding, lone pairs, and intramolecular charge transfer. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net This value represents the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

The table below illustrates the type of donor-acceptor interactions that could be identified in this compound through NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ* (C-C)ring~5-10Lone pair donation into the ring
LP(2) Ohydroxylπ* (C-C)ring~15-25π-conjugation, charge delocalization
π (C-C)ringπ* (C-C)ring~20-30Intramolecular charge transfer
LP(2) Obenzylσ* (C-C)ring~2-5Hyperconjugation

Note: LP denotes a lone pair orbital, π and π are bonding and antibonding pi orbitals, and σ* is an antibonding sigma orbital. E(2) values are representative examples.*

Quantum Chemical Descriptors in Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are built by calculating numerical values, known as molecular descriptors, that encode physicochemical properties of the molecules. nih.gov

Quantum chemical descriptors, derived from DFT or other quantum methods, are particularly powerful in QSAR studies because they provide precise information about the electronic properties of molecules. researchgate.net For this compound and its analogs, descriptors such as HOMO and LUMO energies, dipole moment, molecular electrostatic potential (MEP), and atomic charges could be calculated. arxiv.org These descriptors would then be used as variables in statistical models, such as multiple linear regression, to develop an equation that predicts the biological activity (e.g., enzyme inhibition constant, IC₅₀) based on the molecular structure. tiu.edu.iq A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Docking and Dynamics Simulations for Investigating Ligand-Target Interactions (in vitro mechanistic studies)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor, at an atomic level. nih.gov

Molecular docking predicts the preferred binding orientation and conformation of a ligand within the active site of a protein. youtube.com The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity (often expressed as a binding energy in kcal/mol). openmedicinalchemistryjournal.comnih.gov A lower binding energy suggests a more stable and favorable interaction. Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

The table below provides a hypothetical summary of a molecular docking study for this compound with a protein target.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Example Kinase (PDB: XXXX)-8.5ASP 145Hydrogen bond with hydroxyl group
LYS 33Hydrogen bond with pyridine nitrogen
PHE 80π-π stacking with benzyl ring
LEU 25, VAL 78Hydrophobic interactions

Note: This table is a fictional representation to illustrate the typical output of a molecular docking analysis.

Prediction of Binding Modes and Interaction Energies with Relevant Receptors or Enzymes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in rational drug design, helping to elucidate the structural basis of a molecule's biological activity.

For a compound like this compound, the process would begin by identifying potential biological targets. Given the structural motifs present (a hydroxypyridine core), potential targets could include enzymes like tyrosinase, kinases, or various receptors in the central nervous system. nih.gov The three-dimensional structures of these proteins, typically obtained from crystallographic data in the Protein Data Bank (PDB), are used as the targets for docking.

The docking simulation then places the this compound molecule into the active site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results predict the most stable binding mode and calculate the binding energy, which represents the strength of the interaction.

Key interactions that would be analyzed include:

Hydrogen Bonds: The hydroxyl group on the pyridine ring is a prime candidate for forming hydrogen bonds with amino acid residues like aspartate, glutamate (B1630785), serine, or threonine in a receptor's active site. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Pi-Pi Stacking: The benzyl group and the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic region that can interact favorably with nonpolar pockets within the active site.

Table 1: Illustrative Predicted Interaction Energies of this compound with a Hypothetical Kinase Active Site This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Amino Acid ResidueInteraction TypePredicted Interaction Energy (kcal/mol)Involved Moiety of Ligand
ASP 168Hydrogen Bond-4.25-hydroxyl group
LYS 72Hydrogen Bond-3.5Pyridine Nitrogen
PHE 165Pi-Pi Stacking-2.8Benzyl Ring
TYR 88Pi-Pi Stacking-2.5Pyridine Ring
LEU 140Hydrophobic-1.5Benzyl Group

Computational Assessment of Ligand Selectivity and Specificity

Ligand selectivity is a critical aspect of drug development, ensuring that a molecule preferentially binds to its intended target over other, often related, proteins. This minimizes off-target effects and potential toxicity. Computational methods are highly effective for assessing selectivity early in the design process.

To assess the selectivity of this compound, molecular docking and more advanced techniques like molecular dynamics (MD) simulations would be performed against a panel of receptors. This panel would typically include the primary target and several closely related off-targets. For instance, if the target is a specific kinase, the panel would include other kinases from the same family.

The computational assessment would involve:

Comparative Docking: The compound is docked into the active sites of all selected proteins. The binding energies and binding poses are then compared. A significantly lower binding energy for the intended target suggests higher selectivity.

Structural Analysis: The binding poses are analyzed to identify key structural features responsible for selectivity. Subtle differences in the amino acid composition of the active sites can lead to significant differences in binding affinity. For example, the presence or absence of a specific residue that can form a hydrogen bond with the ligand's hydroxyl group could be a determinant of selectivity. acs.org

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for an assessment of the stability of the interactions. By running simulations for the ligand with both the target and off-target proteins, researchers can determine if the key interactions predicted by docking are maintained, providing a more robust measure of selectivity.

The results of such an analysis would be compiled into a selectivity profile, as illustrated in the hypothetical table below.

Table 2: Illustrative Computational Selectivity Profile for this compound This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Receptor/EnzymePredicted Binding Affinity (ΔG, kcal/mol)Selectivity Ratio (vs. Target)Key Differentiating Interaction
Target Kinase A-9.51Strong H-bond with ASP 168
Off-Target Kinase B-7.220.9Weaker H-bond (residue mismatch)
Off-Target Kinase C-6.845.7Steric clash with bulky residue
Off-Target Tyrosinase-5.5251.2Poor hydrophobic pocket fit

Theoretical Studies on Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Theoretical studies, particularly those using quantum chemical methods, can model these effects to predict a molecule's behavior in different media. For this compound, such studies would likely employ Density Functional Theory (DFT) combined with a solvation model, such as the Polarizable Continuum Model (PCM).

In this approach, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute (this compound) is placed in a cavity within this medium. The calculations can then determine how the solvent influences various electronic and structural properties. Studies on the related compound 2-amino-3-benzyloxypyridine (B18056) have shown that properties like molecular stability and reactivity are different in the gas phase compared to polar or non-polar solvents. africanjournalofbiomedicalresearch.com

Key molecular properties that would be investigated include:

Molecular Geometry: The bond lengths and angles of the molecule can be slightly altered by the solvent, which in turn can affect its reactivity.

Dipole Moment: The dipole moment of the molecule is highly sensitive to the solvent's polarity. In a polar solvent, the charge distribution within the molecule can be polarized, leading to a larger dipole moment.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. Solvents can modulate these orbital energies. For example, polar solvents might stabilize charged intermediates, thereby lowering the activation energy for certain reactions. africanjournalofbiomedicalresearch.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule and indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reactants. The solvent can influence the shape and intensity of these electrostatic potential regions.

By performing these calculations in a vacuum (gas phase) and in various solvents (e.g., water, ethanol, chloroform, toluene), a comprehensive picture of the solvent's influence on the physicochemical properties of this compound can be developed.

Applications of 3 Benzyloxy 5 Hydroxypyridine As a Molecular Scaffold and in Derivative Design

Role as a Privileged Scaffold in Medicinal and Heterocyclic Chemistry Research

The pyridine (B92270) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgbenthamdirect.comingentaconnect.com This designation is attributed to its ability to interact with a wide array of biological targets, forming the core of numerous FDA-approved drugs. rsc.orgresearchgate.net The pyridine ring's capacity for hydrogen bonding, metal coordination, and electrostatic interactions, combined with its metabolic stability, makes it an attractive framework for drug design. nih.gov

While 3-Benzyloxy-5-hydroxypyridine itself is not extensively cited as a standalone privileged scaffold, its core structure is integral to the design of bioactive molecules. The 3-hydroxy and 5-benzyloxy substituents provide handles for synthetic modification, allowing chemists to explore the chemical space around the pyridine core to optimize biological activity. The hydroxyl group can act as a hydrogen bond donor or acceptor, or as a nucleophile in further synthetic transformations. The benzyloxy group, often used as a protecting group for the hydroxyl functionality, also contributes to the molecule's lipophilicity and can engage in pi-stacking interactions with biological targets.

The derivatization of the 3-hydroxypyridine (B118123) core has led to the discovery of compounds with a wide range of biological activities, underscoring the privileged nature of this scaffold. For instance, derivatives of 3-hydroxypyridine have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The strategic placement of substituents on the pyridine ring, as seen in this compound, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Rational Design and Synthesis of Novel Pyridine-Based Chemical Entities for Research Purposes

The principles of rational drug design are frequently applied to the pyridine scaffold to develop novel chemical entities with specific biological activities. This process often involves identifying a biological target, understanding its structure and mechanism of action, and then designing molecules that are predicted to interact with the target in a desired manner. The synthesis of these designed molecules allows for the experimental validation of the design hypothesis and the iterative optimization of lead compounds.

A notable example of the rational design of pyridine-based compounds is the development of kinase inhibitors. nih.govacs.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, forming key hydrogen bonds with the protein's backbone. By modifying the substituents on the pyridine ring, researchers can enhance potency, selectivity, and pharmacokinetic properties. For instance, novel pyridine-derived compounds have been designed and synthesized as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.gov

The synthesis of such novel pyridine-based entities often involves multi-step reaction sequences. nih.govnih.gov Starting from a core structure like a substituted hydroxypyridine, chemists can introduce a variety of functional groups and structural motifs to create a library of compounds for biological screening. This approach allows for the systematic exploration of structure-activity relationships (SAR), providing valuable insights into how chemical structure influences biological function.

Table 1: Examples of Rationally Designed Pyridine-Based Inhibitors

Compound ClassTargetTherapeutic Area
Pyridine-derived compoundsVEGFR-2Cancer
Pyridine-based compoundsPIM-1 KinaseCancer
Indole-based Schiff bases with pyridine moietiesα-GlucosidaseDiabetes

Utilization in the Development of Ligands for Coordination Chemistry Complexes

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. The field of coordination chemistry explores the synthesis, structure, and reactivity of these metal-ligand complexes. Hydroxypyridines, in particular, are effective chelating agents, capable of binding to a metal ion through both the nitrogen atom and the deprotonated hydroxyl group. kcl.ac.uknih.gov

While direct studies on the coordination chemistry of this compound are not abundant, the coordination behavior of the parent 3-hydroxypyridine and its derivatives provides a strong indication of its potential. dergipark.org.tr The benzyloxy group would likely need to be cleaved to reveal the free hydroxyl group for chelation to occur. The resulting 3,5-dihydroxypyridine could then act as a bidentate or bridging ligand.

The synthesis of transition metal complexes with hydroxypyridinethione ligands, which are structurally related to hydroxypyridines, has been reported. nih.gov These studies demonstrate the versatility of the substituted pyridine scaffold in forming stable complexes with a variety of metal ions. The coordination geometry of these complexes is influenced by the nature of the metal ion and the substituents on the pyridine ring. The resulting coordination compounds can exhibit interesting magnetic, electronic, and catalytic properties. For example, cadmium and zinc thiocyanate (B1210189) coordination compounds with 3-hydroxymethylpyridine have been synthesized and structurally characterized. researchgate.net

Strategic Intermediate in the Synthesis of Complex Organic Molecules

In addition to its role in the direct design of bioactive molecules, this compound and its derivatives serve as valuable strategic intermediates in the multi-step synthesis of more complex organic molecules. clockss.orgresearchgate.net The benzyl (B1604629) group serves as a robust protecting group for the hydroxyl functionality, which is stable to a wide range of reaction conditions but can be readily removed at a later stage of the synthesis. kcl.ac.uk

The synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, for example, has been achieved through a two-stage process starting from 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones. mdpi.com In this synthesis, the benzyloxy group protects the hydroxyl functionality during the initial ring transformation and is subsequently removed to yield the final product. This strategy allows for the selective manipulation of other parts of the molecule without affecting the sensitive hydroxyl group.

Furthermore, polymers containing 3-hydroxypyridin-4-one bidentate ligands for the treatment of iron overload have been synthesized. nih.gov The synthetic route involves the use of a 3-benzyloxypyridin-4-one derivative which is incorporated into a polymer backbone, followed by debenzylation to unmask the iron-chelating hydroxypyridinone units. This highlights the utility of the benzyloxy-protected pyridine intermediate in the synthesis of functional materials. The importance of such benzyloxy-protected intermediates is further underscored by their role in the synthesis of compounds for pharmaceutical applications. nbinno.com

Structure Activity Relationships and Biological Mechanism Studies in Vitro

Quantitative Structure-Activity Relationship (QSAR) Analysis of 3-Hydroxypyridine-Based Derivatives

Quantitative structure-activity relationship (QSAR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity. wikipedia.org These models help in predicting the activity of new compounds and understanding the structural requirements for a specific biological response. wikipedia.orgnih.gov

QSAR analyses of 3-hydroxypyridine (B118123) derivatives have successfully established relationships between their structural properties and in vitro biological activities, such as antimicrobial effects. mdpi.com These studies employ a variety of molecular descriptors, which are numerical representations of a molecule's properties. fiveable.me Descriptors can be categorized as topological (related to the 2D structure), quantum chemical (related to the electronic structure), and physicochemical. fiveable.me

For a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives tested against Staphylococcus aureus and Candida albicans, QSAR models revealed that topological parameters play a significant role in their antimicrobial activity. mdpi.com Using methods like Genetic Algorithm-Partial Least Squares (GA-PLS), models were developed that could effectively explain and predict the observed inhibitory concentrations. mdpi.com

The best QSAR model for activity against S. aureus could account for 96% of the variance in the experimental data, highlighting a strong correlation between the selected structural descriptors and antimicrobial potency. mdpi.com Similarly, for C. albicans, the model could explain 91% of the variance. mdpi.com Such studies underscore the importance of molecular topology in designing more potent 3-hydroxypyridine-based antimicrobial agents. mdpi.com

Table 1: Key Descriptor Types in QSAR Analysis of 3-Hydroxypyridine Derivatives

Descriptor Category Description Examples Relevance to Biological Activity
Topological Numerical values derived from the 2D graph representation of the molecule. Connectivity Indices, Shape Indices Reflects molecular size, shape, and branching, which influence interactions with biological targets. mdpi.com
Quantum Chemical Properties calculated using quantum mechanics, describing the electronic structure. HOMO/LUMO energies, Dipole Moment, Atomic Charges Relates to the molecule's reactivity, polarity, and ability to participate in electronic interactions with a receptor. dovepress.com

| Physicochemical | Properties describing the molecule's behavior in different chemical environments. | LogP (hydrophobicity), Molecular Weight, Molar Refractivity | Governs absorption, distribution, metabolism, and excretion (ADME) properties, as well as binding affinity. dovepress.comnih.gov |

Investigation of In Vitro Enzyme Inhibition Mechanisms

Derivatives of 3-hydroxypyridine have been identified as potent inhibitors of various metalloenzymes, a class of enzymes that require metal ions for their catalytic activity. nih.gov Their inhibitory mechanism often relies on the chelation of the metal ion within the enzyme's active site, disrupting its function. nih.govdovepress.com

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are zinc-dependent enzymes that play a crucial role in gene expression, and their inhibition is a key strategy in cancer therapy. nih.govwikipedia.org The 3-hydroxypyridin-2-thione (3HPT) scaffold has been identified as a novel and effective zinc-binding group (ZBG) for HDAC inhibitors. nih.govnih.gov Unlike the commonly used hydroxamic acid moiety, 3-HPT derivatives show remarkable selectivity for certain HDAC isoforms, particularly HDAC6 and HDAC8, while being inactive against HDAC1. nih.govresearchgate.net

The mechanism involves the 3-HPT group acting as a bidentate chelator, binding to the Zn²⁺ ion in the catalytic active site of the enzyme. researchgate.net The disparity in activity between 3-hydroxypyridin-2-thione and its oxygen analogue, 3-hydroxypyridin-2-one (B1229133) (which is inactive), is attributed to the thiophilicity (high affinity for sulfur) of zinc, which favors the binding of the thione derivative. nih.gov Structure-activity relationship (SAR) studies have further refined these inhibitors by modifying the linker and surface recognition "cap" groups to optimize potency and selectivity. nih.govacs.org

HIV-1 Integrase Inhibition: HIV-1 integrase is another critical metalloenzyme that is essential for the replication of the HIV virus. nih.gov It contains conserved aspartate and glutamate (B1630785) residues in its active site that coordinate two divalent metal ions (typically Mg²⁺), which are crucial for its catalytic function of integrating the viral DNA into the host genome. dovepress.com

Many pyridine-based compounds have been developed as HIV-1 integrase inhibitors. nih.gov Their mechanism of action involves chelating the metal ions in the active site. dovepress.com By binding to these essential metal cofactors, the inhibitors prevent the enzyme from properly binding and processing the viral DNA, thus blocking the integration step and halting viral replication. dovepress.com The design of these inhibitors often focuses on creating a specific pharmacophore that can effectively coordinate with the two metal ions in the enzyme's catalytic core. dovepress.com

Future Directions and Emerging Research Perspectives

Development of More Efficient, Atom-Economical, and Sustainable Synthetic Routes for 3-Benzyloxy-5-hydroxypyridine

Future synthetic research will prioritize the development of methodologies that are not only efficient in yield but also adhere to the principles of green chemistry. The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a central theme. rsc.org Current multi-step syntheses often generate significant waste, and future work will aim to reduce byproducts through novel catalytic systems, one-pot reactions, and the use of renewable starting materials.

Key areas of focus will include:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) core would eliminate the need for pre-functionalized starting materials (e.g., halogenated pyridines), thereby shortening synthetic pathways and reducing waste.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to perform specific transformations on the pyridine scaffold could offer unparalleled selectivity under mild, environmentally benign conditions.

Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, supercritical fluids, or ionic liquids will be crucial for developing more sustainable processes.

A significant goal is to achieve a 100% atom-economical synthesis, where all atoms from the reactants are incorporated into the desired product, representing the pinnacle of synthetic efficiency. rsc.org

Integration of Advanced Computational Approaches for Predictive Modeling of Reactivity and Interaction Mechanisms

Advanced computational chemistry is set to revolutionize the study of this compound. By integrating machine learning and quantum mechanics, researchers can predict the molecule's behavior with increasing accuracy, thereby guiding experimental work and reducing the time and resources spent on trial-and-error approaches. nih.gov

Emerging computational strategies include:

Density Functional Theory (DFT): To model the electronic structure of the molecule, predict its reactivity at different sites, and elucidate the mechanisms of chemical transformations.

Molecular Dynamics (MD) Simulations: To simulate the interaction of this compound and its derivatives with biological targets, such as enzymes or receptors, providing insights into binding modes and affinities.

Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms can be trained on existing data to build models that predict the biological activity of novel derivatives based on their chemical structure. nih.gov These models can help prioritize which compounds to synthesize for biological testing. nih.govnih.gov

These predictive models will accelerate the discovery of new derivatives with tailored properties and provide a deeper understanding of the molecular-level interactions that govern their function. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations Involving the Benzyloxy-Hydroxypyridine Core

While the fundamental reactivity of the benzyloxy and hydroxyl groups is understood, the interplay of these functionalities on the electron-deficient pyridine ring offers opportunities for discovering novel chemical transformations. The pyridine ring's inherent basicity, combined with the electronic effects of its substituents, makes it a unique platform for chemical exploration. pipzine-chem.com

Future research could uncover:

Novel Cyclization Reactions: Using the existing functional groups as handles to build complex, fused heterocyclic systems that may possess unique biological or material properties.

Metal-Catalyzed Cross-Coupling Reactions: Developing new catalytic methods to functionalize the pyridine core at positions that are currently difficult to access, opening up new chemical space.

Photoredox Catalysis: Employing light-driven reactions to achieve transformations that are not possible under thermal conditions, potentially leading to unprecedented molecular architectures.

Selective Debenzylation/Functionalization: Developing orthogonal strategies to selectively remove the benzyl (B1604629) protecting group in the presence of other sensitive functionalities or to directly convert the benzyloxy group into other functional groups.

The discovery of such unprecedented reactions would not only expand the synthetic chemist's toolkit but also provide access to novel derivatives of this compound with potentially valuable properties.

Design and Synthesis of Highly Selective Derivatives for Use as Mechanistic Biological Probes in Research

The this compound scaffold can be strategically modified to create sophisticated molecular probes for studying biological systems. nih.govnih.gov These tools are designed to interact with specific biological targets, helping to elucidate complex cellular pathways and mechanisms of action.

The design of such probes involves the incorporation of specific functionalities:

Reporter Tags: Attaching fluorescent dyes or isotopic labels to the molecule allows for its visualization and tracking within cells or tissues using advanced imaging techniques.

Photoaffinity Labels: Introducing a photoreactive group that, upon exposure to light, forms a covalent bond with a nearby biological target. This allows for the identification of specific binding partners (e.g., proteins).

Biotinylation: Adding a biotin (B1667282) tag enables the isolation and purification of the target-probe complex for subsequent analysis, such as mass spectrometry-based protein identification.

By designing and synthesizing a library of these specialized derivatives, researchers can develop powerful tools to investigate biological processes with high precision, advancing fields from chemical biology to pharmacology. mdpi.comrsc.org

Application of Automated Synthesis and High-Throughput Screening Methodologies in Academic Research for Derivative Discovery

The convergence of automated synthesis and high-throughput screening (HTS) is dramatically accelerating the pace of discovery in academic research. nih.gov These technologies, once primarily the domain of the pharmaceutical industry, are now being adapted to explore the potential of core scaffolds like this compound. nih.govresearchgate.net

This approach involves two key stages:

Automated Synthesis: Utilizing robotic platforms and flow chemistry systems to rapidly generate large libraries of derivatives. By systematically varying substituents at multiple positions on the this compound core, hundreds or thousands of unique compounds can be produced efficiently.

High-Throughput Screening (HTS): The synthesized libraries are then subjected to automated biological assays to rapidly assess their activity against a specific target or in a particular cellular model. nih.gov HTS can screen thousands of compounds in a short period, identifying "hits" that warrant further investigation. researchgate.net

This powerful combination allows academic labs to explore vast chemical spaces and test novel biological hypotheses in a way that was previously unfeasible, leading to the rapid identification of lead compounds for drug discovery or tool compounds for chemical genetics. nih.govresearchgate.net

Q & A

Q. Example Optimization Workflow

Vary benzyl halide equivalents (1.1–1.5 eq) to balance yield and purity.

Assess solvent polarity (DMF vs. THF) to influence reaction kinetics .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy : Confirm substitution patterns and benzyl group integration .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 216.1023 for C₁₂H₁₁NO₂⁺) .
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N ratios .

Advanced: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Design a stability study with:

  • Stress Testing : Expose the compound to pH 1–13 buffers (37°C, 24–72 hrs) and analyze degradation via HPLC .
  • Thermal Analysis : Use DSC to identify melting points and thermal decomposition thresholds .
  • Light Sensitivity : Conduct accelerated UV exposure (ICH Q1B guidelines) to detect photodegradants .

Q. Example Derivative Synthesis

Reaction TypeTarget DerivativeYield (%)
Bromination4-Bromo-3-benzyloxy-5-hydroxypyridine65
Suzuki Coupling3-Benzyloxy-5-(4-methylphenyl)pyridine72

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.